N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is complex. It contains a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 thio .Scientific Research Applications
Antimicrobial Activity
A study by Vanparia et al. (2010) highlighted the synthesis of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide (HQMABS) and its oxinates, demonstrating significantly higher antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents (Vanparia et al., 2010).
Cyanation of C-H Bonds
The research conducted by Chaitanya et al. (2013) on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds used N-cyano-N-phenyl-p-methylbenzenesulfonamide as an efficient cyanating reagent, facilitating the synthesis of various benzonitrile derivatives. This method could be relevant for the synthesis of complex molecules in pharmaceutical research (Chaitanya et al., 2013).
Diuretic and Antihypertensive Agents
Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluated for their diuretic and antihypertensive activity. This study suggests the potential of these derivatives in developing new therapeutic agents for hypertension and related conditions (Rahman et al., 2014).
Fluorescent Zinc Sensors
Mikata et al. (2009) developed several bisquinoline derivatives as fluorescent zinc sensors, which exhibit zinc ion-induced fluorescence. These compounds, particularly those with methoxy substituents, could be used for cellular fluorescent microscopic analysis, indicating their utility in biochemical and medical research (Mikata et al., 2009).
Synthesis and Characterization of Quinazoline Derivatives
Alqasoumi et al. (2010) described the synthesis of novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide starting with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide. The compounds were evaluated for their in vitro antitumor activity, showing potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-6-13-24-20-10-8-18(15-17(20)7-12-22(24)25)23-29(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,23H,4-7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXSWAKHSZSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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